(Dichloromethyl)pentafluorobenzene

Übersicht

Beschreibung

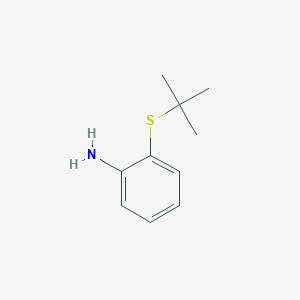

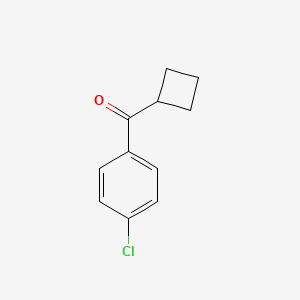

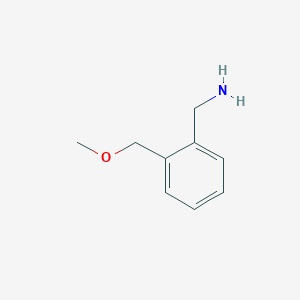

“(Dichloromethyl)pentafluorobenzene” is a chemical compound with the molecular formula C7HCl2F5. It belongs to a class of aromatic fluorine compounds known as Pentafluorobenzenes (PFBs), which are employed across a spectrum of chemical and biological applications . PFBs have been credited with developing various chemical synthesis techniques, networks and biopolymers, bioactive materials, and targeted drug delivery systems .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves complex chemical reactions. For instance, one method involves the generation of dichloromethyl radicals from chloroform using a heterogeneous potassium poly (heptazine imide) (K-PHI) photocatalyst under visible light irradiation .Molecular Structure Analysis

The molecular structure of “this compound” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 15 bond(s). There are 14 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .Chemical Reactions Analysis

Pentafluorobenzenes, including “this compound”, are known for their role in various chemical reactions. For example, they have been used in the catalytic C(sp2)–H alkylation reactions of unactivated arenes with alkyl bromides via visible-light induced Pd catalysis .Wissenschaftliche Forschungsanwendungen

Quantum Chemistry Insights

(Dichloromethyl)pentafluorobenzene's photophysics, especially in fluorinated benzene molecules, have been a subject of extensive research. Mondal and Mahapatra (2010) explored the electronic structure of fluorobenzene molecules, finding that increasing fluorine substitution significantly alters the nature of excited electronic states, with a distinct perfluoro effect observed in pentafluorobenzene. This study provides essential insights into the complex electronic interactions in such molecules, including this compound (Mondal & Mahapatra, 2010).

Chemical Synthesis Applications

The chemical synthesis applications of this compound include its use in the formation of diaryl sulfides. Arisawa, Ichikawa, and Yamaguchi (2012) demonstrated that substituted pentafluorobenzenes could react with sulfur to produce bis(4-substituted 2,3,5,6-tetrafluorophenyl) sulfides, a reaction catalyzed by RhH(PPh(3))(4) (Arisawa, Ichikawa, & Yamaguchi, 2012).

Electrochemistry Applications

In electrochemistry, the behavior of this compound during electroreduction has been studied. Coles et al. (1996) investigated the electroreduction of pentafluoronitrobenzene, a related compound, in dimethylformamide solution, leading to the formation of dimeric species and further reduction to di-anions. This research sheds light on the potential electrochemical pathways and reactions involving this compound (Coles et al., 1996).

Polymer Science Applications

In polymer science, this compound plays a role in the synthesis of polythiophenes. Boufflet et al. (2016) reported the use of pentafluorobenzene as an end-group in polythiophene derivatives, showcasing its ability to undergo fast nucleophilic aromatic substitutions, making it a useful molecular handle in polymer synthesis (Boufflet et al., 2016).

Acid/Base Chemistry Applications

The compound's relevance in acid/base chemistry is highlighted by Hyla-Kryspin et al. (2005), who calculated the deprotonation energies of various oligofluorobenzenes, including pentafluorobenzene. Their research into the acidity of these compounds, which are structurally related to this compound, provides valuable data on the electronic properties and reactivity of these molecules (Hyla-Kryspin et al., 2005).

Safety and Hazards

Zukünftige Richtungen

Pentafluorobenzenes, including “(Dichloromethyl)pentafluorobenzene”, have promising applications in diagnostics and therapeutics . They are being leveraged to formulate diagnostic and theragnostic tools, facilitating manifold reactions, improving materials’ properties, and even opening avenues for explorative research .

Wirkmechanismus

Target of Action

It’s known that fluorinated compounds often interact with various biological targets, including enzymes and receptors, due to their unique chemical properties .

Mode of Action

(Dichloromethyl)pentafluorobenzene is likely to interact with its targets through C–H, C–F bond activation and C–S bond formation . This interaction can lead to the formation of new compounds, such as bisthiolated tetrafluorobenzene derivatives .

Biochemical Pathways

The compound’s ability to undergo c–h, c–f bond activation and c–s bond formation suggests it may influence pathways involving these types of bonds .

Pharmacokinetics

The physicochemical properties of a compound, including its molecular weight and solubility, can influence its pharmacokinetics . This compound has a molecular weight of 250.98 g/mol, which may affect its absorption and distribution in the body.

Result of Action

The formation of new compounds through c–h, c–f bond activation and c–s bond formation suggests it may induce chemical changes at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets . .

Eigenschaften

IUPAC Name |

1-(dichloromethyl)-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F5/c8-7(9)1-2(10)4(12)6(14)5(13)3(1)11/h7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQVDXRFRFBTSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507373 | |

| Record name | 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

652-30-2 | |

| Record name | Benzene, 1-(dichloromethyl)-2,3,4,5,6-pentafluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dichloromethyl)-2,3,4,5,6-pentafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)

![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1354610.png)